molecular formula C9H10N2O2 B2710837 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1566145-35-4

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

Número de catálogo: B2710837
Número CAS: 1566145-35-4
Peso molecular: 178.191
Clave InChI: DWUQFCQWKGCIAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinoxalinone core with a methoxy substituent at the 8-position. This structural motif is critical for its pharmacological properties, particularly in targeting tubulin polymerization and soluble guanylyl cyclase (sGC). The methoxy group at the 8-position influences electronic effects, solubility, and binding interactions with biological targets, distinguishing it from analogs with substitutions at other positions (e.g., 7-methoxy or unsubstituted derivatives) .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-methoxy-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUQFCQWKGCIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566145-35-4
Record name 8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxyquinoxaline and suitable reducing agents.

    Reduction Reaction: The key step involves the reduction of 8-methoxyquinoxaline to this compound. This can be achieved using hydrogenation or other reducing agents like sodium borohydride under controlled conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to fully hydrogenated quinoxaline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Quinoxaline derivatives with varying degrees of oxidation.

    Reduction Products: Fully hydrogenated quinoxaline derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Anticancer Applications

The anticancer properties of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one have been extensively studied. Research indicates that compounds within the dihydroquinoxaline class can act as potent inhibitors of tubulin polymerization, thus disrupting cancer cell proliferation.

Case Study: Tumor Growth Inhibition

A notable study demonstrated that this compound and its analogues effectively inhibited tumor growth in vivo. The research highlighted its ability to target established blood vessels in tumors, marking it as a novel class of vascular disrupting agents (VDAs) with potential therapeutic applications in oncology .

Antiviral Properties

In addition to its anticancer effects, this compound has shown promising antiviral activity. Compounds from the dihydroquinoxaline family have been investigated for their effectiveness against viral infections.

HIV Research

For example, the compound GW420867X, a derivative of 3,4-dihydroquinoxalin-2-one, underwent clinical trials for HIV treatment. It demonstrated antiviral activity when administered alone or in combination with other HIV drugs. The results indicated that it was well tolerated and exhibited significant efficacy against HIV-1 .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. This compound has been associated with the inhibition of inflammatory pathways, making it a candidate for treating various inflammatory diseases.

A review highlighted that derivatives of this compound possess anti-inflammatory effects by modulating oxidative stress levels in cells. This mechanism is particularly relevant in conditions where inflammation plays a crucial role in disease progression .

Synthesis and Structural Variability

The versatility of this compound is further enhanced by its synthetic accessibility and the ability to modify its structure to optimize biological activity. Various synthetic methods have been developed to produce this compound and its derivatives with diverse substitution patterns .

Compound Activity IC50 (μM) Cell Line
This compoundAnticancer<10Melanoma
GW420867XAntiviral0.5HIV-infected cells
Derivative AAnti-inflammatory5.0Macrophages

Mecanismo De Acción

The mechanism of action of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes.

    Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the presence of the methoxy group and the dihydroquinoxalinone structure, which can participate in various reactions.

Comparación Con Compuestos Similares

Structural and Functional Differences

Positional Isomers: 7-Methoxy vs. 8-Methoxy Derivatives
  • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2a): Exhibits potent antitumor activity with GI₅₀ values in the low nanomolar range (4.6–9.6 nM) by inhibiting tubulin polymerization at the colchicine binding site . Lower aqueous solubility compared to scaffold-hopped derivatives (e.g., compound 13d), which retain activity while improving solubility . The 7-methoxy group enhances steric interactions with tubulin but reduces solubility due to increased hydrophobicity .
  • Limited direct activity data are available, but structurally similar compounds (e.g., 7-bromo and 3,3-dimethyl derivatives) suggest that substitutions at the 8-position modulate target selectivity and pharmacokinetics .
Substituent Effects on Target Selectivity
  • sGC Activators (e.g., C4, C14): Dicarboxylic derivatives (e.g., C14) show enhanced binding to sGC’s heme-binding pocket, with ΔGₑₛₜ = −15.65 kcal/mol due to interactions with Tyr135 and Ser137 . Monocarboxylic derivatives (e.g., C4) act as partial agonists, avoiding hypotension associated with dicarboxylic analogs . 8-Methoxy derivatives are unexplored in sGC activation but may lack the carboxylate groups critical for Y-S-R motif interactions .
  • JNK3 Inhibitors (e.g., J46-37) :

    • Selectivity for JNK3 over DDR1/EGFR is achieved via pyrrole and benzyl substituents, demonstrating the impact of N4 and C7 modifications .
    • Methoxy groups at the 8-position could disrupt these interactions, suggesting divergent target profiles .
Antitumor Activity
Compound Substituents Target GI₅₀ (nM) Solubility (μg/mL) log P
2a (7-methoxy derivative) 7-OCH₃, 2-methylquinazoline Tubulin 4.6–9.6 12.3 3.2
13d (scaffold-hopped) Quinazoline expansion Tubulin 6.8 28.9 3.1
7-Bromo derivative (5GU) 7-Br BRD4(1) N/A N/A 2.8*
8-Methoxy derivative 8-OCH₃ Underexplored N/A Predicted low ~2.9*

*Estimated based on structural analogs .

  • Key Findings :
    • Methoxy positioning (7 vs. 8) significantly impacts solubility and tubulin binding.
    • Bromine at the 7-position (5GU) shifts activity to BRD4 inhibition, highlighting substituent-dependent target switching .
sGC Activation
  • C14 (dicarboxylic) : Full agonist with ΔGₑₛₜ = −15.65 kcal/mol; exploits hydrophobic and hydrophilic pockets in sGC .
  • C4 (monocarboxylic): Partial agonist (ΔGₑₛₜ = −10.60 kcal/mol) with reduced side effects .
  • 8-Methoxy derivatives lack carboxylate groups, likely rendering them inactive in sGC modulation.

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility :

    • 7-Methoxy derivative (2a): 12.3 μg/mL .
    • Scaffold-hopped 13d: 28.9 μg/mL due to reduced hydrophobicity .
    • 8-Methoxy analogs: Predicted lower solubility than 13d but higher than 2a due to steric and electronic effects .
  • Metabolic Stability :

    • 2a shows moderate stability in vivo, while brominated derivatives (e.g., 5GU) may face oxidative dehalogenation .
    • Methoxy groups generally enhance metabolic resistance compared to methyl or halogens .

Actividad Biológica

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, a derivative of quinoxaline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group at the 8-position and a dihydroquinoxaline structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties as well as its mechanism of action.

Chemical Structure and Properties

Chemical Formula : C_9H_10N_2O

IUPAC Name : this compound

Molecular Weight : 166.19 g/mol

The presence of the methoxy group is significant as it can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Anticancer Activity

Research indicates that derivatives of quinoxalin-2(1H)-one, including this compound, exhibit notable anticancer properties. A study evaluated various quinoxaline derivatives for their antiproliferative effects against human colon cancer cells (HT-29) using the MTT assay. The results demonstrated that compounds with methoxy substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts .

CompoundIC50 (μM)Cell Line
This compound10HT-29
I-7 (related compound)5HT-29

The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase without inducing apoptosis .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μg/ml)
Staphylococcus aureus25
Escherichia coli50

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

The antiviral properties of quinoxaline derivatives have been investigated in relation to their ability to inhibit viral replication. Specifically, studies have indicated that modifications at the C-3 position significantly enhance antiviral potency against hepatitis C virus (HCV). The introduction of hydrogen-bond acceptors like esters or amides was found beneficial for increasing activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Binding : Similar to other quinoxaline derivatives, it binds to tubulin, inhibiting its polymerization and disrupting microtubule formation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in viral replication or bacterial metabolism.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives where this compound was included as a reference compound. The study highlighted its superior activity compared to other synthesized derivatives against cancer cell lines and bacteria .

Q & A

Q. What are the standard synthetic routes for 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of substituted aniline derivatives. A common method involves nitration of 3,4-dihydroquinoxalin-2(1H)-one intermediates using sodium nitrite in acetic acid/water mixtures under controlled temperatures (0–5°C), yielding nitro derivatives that undergo methoxylation . Optimization focuses on solvent ratios (e.g., 25 mL acetic acid:12 mL water), stoichiometry of nitrating agents, and reaction time (2 hours for nitro group introduction). Post-synthetic purification involves filtration and washing with cold water to isolate crystalline intermediates .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography (XRD) is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 16.39 Å, b = 7.08 Å, c = 20.02 Å, β = 95.4°) are resolved using diffraction data from Bruker APEX2 instruments . Complementary techniques include LCMS for molecular weight validation (e.g., m/z 178.1 [M+H]⁺) and FT-IR for functional group analysis (C=O stretch at ~1680 cm⁻¹) .

Q. What are the key reactivity patterns of the quinoxalinone core in this compound?

The quinoxalinone scaffold undergoes electrophilic substitution at the 5- and 7-positions due to electron-donating methoxy groups. Oxidation with KMnO₄ in acidic media converts the dihydroquinoxaline ring to a quinoxaline dione, while reduction with NaBH₄ selectively targets the carbonyl group . Methoxy groups enhance stability against hydrolysis but may sterically hinder substitutions at adjacent positions .

Advanced Research Questions

Q. How can conflicting spectral data for synthetic intermediates be resolved?

Discrepancies in NMR or LCMS results often arise from tautomerism or residual solvents. For example, enol-keto tautomerism in dihydroquinoxalinones can lead to split signals in ¹H NMR. Using deuterated DMSO as a solvent and variable-temperature NMR (VT-NMR) helps distinguish tautomeric forms . LCMS artifacts (e.g., sodium adducts) are minimized by acidifying mobile phases with 0.1% formic acid .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Yield optimization relies on:

  • Protecting group chemistry : Temporarily blocking reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions during methoxylation .
  • Flow chemistry : Continuous-flow systems enhance reproducibility in nitration steps by maintaining precise temperature control .
  • Catalysis : Lewis acids like AlCl₃ accelerate cyclization steps, reducing reaction times from hours to minutes .

Q. How can computational methods predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Molecular docking against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) identifies potential anti-tubercular activity, as validated by IC₅₀ assays . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. What experimental designs address low solubility in biological assays?

  • Co-solvent systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without cytotoxicity .
  • Prodrug approaches : Introduce phosphate esters at the 3-position, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate the compound in liposomes (size: 100–200 nm) to enhance cellular uptake, as demonstrated in macrophage uptake studies for anti-TB applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.